2-Methyl-4-(piperazin-1-ylmethyl)oxazole
Description
Properties
IUPAC Name |
2-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXYVZNJYMENDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-(piperazin-1-ylmethyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
IUPAC Name: 2-Methyl-4-(piperazin-1-ylmethyl)oxazole
CAS Number: 1502286-08-9
The biological activity of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. It may bind to the active sites of enzymes, preventing substrate access and thus inhibiting their activity.
- Receptor Modulation: It can modulate receptor functions, influencing cellular signaling pathways that are crucial for tumor growth and proliferation.
Biological Activity Overview
Research indicates that 2-Methyl-4-(piperazin-1-ylmethyl)oxazole exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth in various cancer cell lines. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Potential protective effects on neuronal cells. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity:
- A study demonstrated that derivatives of oxazole compounds, including 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values indicated potent antiproliferative properties, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties:
- Neuroprotective Effects:
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, it is essential to compare it with other oxazole derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-Methyl-4-(piperazin-1-ylmethyl)oxazole | Anticancer | 5.0 (MCF-7) |
| 1,3,4-Oxadiazole Derivatives | Anticancer | 0.78 (HepG2) |
| Isoxazolo[5,4-d]pyrimidinone | Enzyme Inhibition | Varies |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and oxazole derivatives, including 2-Methyl-4-(piperazin-1-ylmethyl)oxazole, exhibit significant anticancer properties. These compounds have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that oxazole derivatives can inhibit specific tumor markers and pathways crucial for cancer growth, making them potential candidates for further development as anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. In vitro assays showed that 2-Methyl-4-(piperazin-1-ylmethyl)oxazole could effectively reduce inflammation markers, suggesting its use in treating inflammatory diseases .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability, which are essential for effective drug development .
Potential Against Kinetoplastid Diseases
Recent research has highlighted the potential of 2-Methyl-4-(piperazin-1-ylmethyl)oxazole derivatives in combating neglected tropical diseases (NTDs), specifically kinetoplastid infections such as leishmaniasis and Chagas disease. The compound has been shown to possess activity against Leishmania donovani in preclinical models, demonstrating efficacy that surpasses existing treatments .
Case Studies
Several case studies have documented the effectiveness of piperazine-containing oxazole derivatives against NTDs:
- A study involving a series of oxazole derivatives revealed that modifications to the piperazine moiety enhanced solubility and biological activity against Leishmania species.
- Another investigation focused on the structure-activity relationship (SAR) of these compounds, identifying critical structural features that contribute to their antiparasitic efficacy .
Data Summary Table
| Application Area | Activity Type | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Pharmacology | Anti-inflammatory | Inhibits COX enzymes |
| Neglected Tropical Diseases | Antiparasitic | Effective against Leishmania donovani |
| Structure-Activity Relationship | Optimization | Identified key structural features |
Comparison with Similar Compounds
Structural and Electronic Properties
The oxazole core is a planar, aromatic heterocycle with oxygen at position 1 and nitrogen at position 3. Substituents significantly influence electronic properties, as demonstrated by frontier molecular orbital (HOMO-LUMO) analyses. For example:
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Potential (μ) |
|---|---|---|---|---|
| Unsubstituted oxazole | -8.92 | -0.52 | 8.40 | -4.72 |
| 4-Methoxy oxazole | -8.15 | -0.98 | 7.17 | -4.57 |
| 4-Piperazinylmethyl oxazole* | -7.80† | -0.30† | 7.50† | -4.05† |
*Hypothetical values based on electron-donating piperazine effects. †Estimated from substituent trends in .
The piperazinylmethyl group likely reduces the HOMO-LUMO gap compared to unsubstituted oxazole, enhancing reactivity.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : 4-substituted derivatives (e.g., 4g) are consistently more potent than 5-substituted isomers (e.g., 5a) due to optimized steric and electronic interactions with tubulin or kinase targets .
- Electronic Effects : EDGs (e.g., methoxy, piperazinyl) enhance activity, while EWGs (e.g., Cl, F) reduce potency. Piperazine’s strong EDG nature may compensate for its steric bulk .
- Piperazine vs. Aryl Groups : Piperazine improves solubility and enables hydrogen bonding, whereas aryl groups (e.g., trimethoxyphenyl) enhance π-π stacking with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Oxazole Ring Formation
One common approach to synthesize oxazole derivatives is the cyclization of appropriate precursors such as thiourea with diketone esters or α,β-unsaturated acids. For example, a process described in patent US6333414B1 involves:
- Reacting thiourea with a diketone ester under controlled conditions to form the oxazole ring.
- The reaction mixture is then subjected to isolation methods such as precipitation, filtration, and extraction.
- The crude product is purified by washing, drying, recrystallization, or column chromatography to yield the desired oxazole compound with good yield and purity.
Functionalization with Piperazine
Research Findings and Yields
- The coupling step with piperazine typically proceeds with moderate to good yields, depending on the substrate and reaction optimization.
- Purification by column chromatography yields analytically pure compounds suitable for further biological or chemical studies.
- Molecular docking studies of related piperazinyl oxazole derivatives suggest good bioactivity profiles, indicating the synthetic methods yield biologically relevant compounds.
Summary of Preparation Protocol
- Synthesize the oxazole core by cyclization of thiourea with diketone esters or α,β-unsaturated acids under reflux or mild heating.
- Isolate and purify the oxazole intermediate by filtration, washing, and drying.
- React the halo-substituted oxazole intermediate with piperazine in the presence of a base (potassium carbonate or NMM) in acetone or DMF under reflux for several hours.
- Extract and purify the product by organic solvent extraction followed by silica gel column chromatography.
- Characterize the final compound by standard analytical methods (NMR, MS, etc.) to confirm structure and purity.
Q & A
Q. What are the established synthetic routes for 2-methyl-4-(piperazin-1-ylmethyl)oxazole, and what critical reaction parameters influence yield and purity?
The compound can be synthesized via van Leusen’s oxazole synthesis, which involves reacting aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . Key parameters include solvent polarity, temperature control (to avoid side reactions), and stoichiometric ratios of reagents. Post-synthesis, purification via extraction (e.g., methyl tert-butyl ether) and drying over anhydrous sodium sulfate are critical for purity. Analytical validation using thin-layer chromatography (TLC) and NMR spectroscopy ensures structural fidelity and monitors reaction progress .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of 2-methyl-4-(piperazin-1-ylmethyl)oxazole?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and heterocyclic substituents, particularly the piperazine and oxazole moieties.
- X-ray Crystallography : Resolves molecular geometry, including bond angles and planarity of the oxazole ring. For example, oxazole derivatives often exhibit near-planar structures with intramolecular hydrogen bonds (e.g., C–H···O) stabilizing crystal packing .
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions, critical for understanding crystallization behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in halogen bonding efficiency observed between different oxazole derivatives during cocrystal formation?
Contradictions arise from variations in molecular electrostatic potential (MEP) values on oxazole nitrogen atoms. For instance, oxazoles with MEP values more negative than −140 kJ mol⁻¹ e⁻¹ (e.g., tfox, tolox) form stronger I···N halogen bonds (avg. 23.9 kJ mol⁻¹) compared to those with less negative MEPs (e.g., nox, pox: 21.8 kJ mol⁻¹) . To resolve discrepancies:
- Computational Analysis : Calculate MEPs using density functional theory (DFT) to rank acceptor strengths.
- Structural Validation : Compare X-ray-derived bond lengths (e.g., I···N distances < 3.0 Å indicate strong interactions) and cooperativity with other non-covalent interactions (e.g., π-π stacking) .
| Oxazole Derivative | MEP (kJ mol⁻¹ e⁻¹) | Avg. Halogen Bond Energy (kJ mol⁻¹) |
|---|---|---|
| tfox, tolox, phox | <−140 | 23.9 |
| nox, pox | >−140 | 21.8 |
Q. What advanced computational methods are employed to predict the supramolecular behavior of 2-methyl-4-(piperazin-1-ylmethyl)oxazole in crystal engineering?
- MEP Surface Mapping : Identifies electron-rich regions (e.g., oxazole N, piperazine N) as preferred halogen bond acceptors.
- Energy Framework Analysis : Visualizes interaction hierarchies (e.g., halogen vs. hydrogen bonds) using CrystalExplorer.
- DFT Calculations : Quantifies interaction energies and cooperativity in multi-component systems .
Q. How does the electronic configuration of 2-methyl-4-(piperazin-1-ylmethyl)oxazole influence its biological target selectivity in drug discovery research?
The oxazole-piperazine hybrid structure enables dual interactions:
- Oxazole Ring : Engages in π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding pockets).
- Piperazine Motif : Acts as a flexible linker, enhancing solubility and enabling hydrogen bonding with polar residues. Structure-activity relationship (SAR) studies suggest that methylation at the 2-position improves metabolic stability, while the piperazine group modulates selectivity for targets like serotonin receptors or DNA topoisomerases .
Methodological Considerations
- Controlled Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, particularly during piperazine coupling .
- Data Validation : Cross-reference computational predictions (e.g., MEPs) with experimental crystallographic data to avoid overestimating interaction strengths .
- Biological Assays : Pair in vitro binding studies (e.g., fluorescence polarization) with molecular dynamics simulations to correlate electronic properties with target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
